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Compound of Interest

Compound Name:
3-(3-Chloro-5-fluorophenyl)-1-

propene

CAS No.: 842124-18-9

Cat. No.: B1302652 Get Quote

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary
3-(3-Chloro-5-fluorophenyl)-1-propene (CAS: 842124-18-9) is a bifunctional aromatic

building block characterized by a unique "orthogonal reactivity" profile.[1][2] Its structure

combines a terminal olefin (allyl group) with a meta-substituted halogenated arene containing

both chlorine and fluorine.[1][2]

For drug development professionals, this molecule represents a strategic scaffold.[1][2] The

allyl group serves as a versatile handle for olefin metathesis, hydroboration, or oxidation, while

the halogenated core offers sites for sequential cross-coupling and metabolic blocking.[1][2]

The specific substitution pattern (3-Cl, 5-F) is designed to modulate lipophilicity (

) and block metabolic hotspots (CYP450 oxidation) without introducing excessive steric bulk.[1]
[2]

Chemical Identity & Physicochemical Profile[1][3][4]
[5][6][7][8][9][10]
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Property Value Note

IUPAC Name
3-(3-Chloro-5-fluorophenyl)-1-

propene

Also: 1-Allyl-3-chloro-5-

fluorobenzene

CAS Registry Number 842124-18-9

Molecular Formula C₉H₈ClF

Molecular Weight 170.61 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 67°C @ 5 mmHg Vacuum distillation required

Density 1.137 ± 0.06 g/cm³ Predicted

LogP (Predicted) ~3.7 High lipophilicity

H-Bond Acceptors 1 (Fluorine)

Rotatable Bonds 2 Allyl rotation

Synthetic Methodologies
The synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene relies on leveraging the reactivity

difference between aryl bromides and aryl chlorides.[1][2] The commercial precursor, 1-bromo-

3-chloro-5-fluorobenzene, allows for selective allylation at the bromine position, leaving the

chlorine intact for downstream functionalization.[1][2]

Protocol A: Kumada Coupling (Industrial/Scale-Up
Preferred)
This method is preferred for scale-up due to lower cost and absence of toxic tin byproducts.[1]

[2]

Reagents: 1-bromo-3-chloro-5-fluorobenzene, Allylmagnesium bromide (1.0 M in Et₂O),

Pd(dppf)Cl₂ (Catalyst).[1][2]

Solvent: Anhydrous THF.
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Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).[1][2]

Step-by-Step Methodology:

Catalyst Loading: Charge a flame-dried 3-neck flask with 1-bromo-3-chloro-5-fluorobenzene

(1.0 eq) and Pd(dppf)Cl₂ (3-5 mol%).[1][2] Purge with Argon.

Solvation: Add anhydrous THF (concentration ~0.2 M) and cool the system to 0°C.

Grignard Addition: Dropwise add Allylmagnesium bromide (1.2 eq) over 30 minutes. Crucial:

Maintain temperature <5°C to prevent homocoupling of the Grignard reagent.[1][2]

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by GC-MS or TLC (Hexanes).

[1][2] Look for the disappearance of the aryl bromide.[1][2]

Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

Workup: Extract with Et₂O or MTBE. Wash organics with brine, dry over MgSO₄, and

concentrate.[1][2]

Purification: Vacuum distillation (bp 67°C @ 5 mmHg) is superior to column chromatography

for this volatile oil.[1][2]

Protocol B: Stille Coupling (Laboratory Scale/Mild
Conditions)
Used when functional group tolerance is a concern or if the Grignard reagent is too aggressive.

[1][2]

Reagents: Allyltributyltin, Pd(PPh₃)₄.[1][2]

Solvent: Toluene or DMF.[1][2]

Note: Requires rigorous removal of tin residues (KF workup).[1][2]

Reactivity & Functionalization Profile
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The utility of this molecule lies in its divergent reactivity.[1][2] The researcher can selectively

manipulate the "Left Wing" (Allyl) or the "Right Wing" (Aryl Chloride).[1][2]

The Allyl Handle (Aliphatic Functionalization)
The terminal alkene is electron-rich and sterically accessible.[1][2]

Ring-Closing Metathesis (RCM): Reaction with Grubbs II catalyst and a second olefinic

partner yields dihydrobenzopyrans or indenes.[1][2]

Anti-Markovnikov Hydroboration: Treatment with 9-BBN followed by oxidative workup yields

the primary alcohol (3-(3-chloro-5-fluorophenyl)propan-1-ol), a key linker for PROTACs.[1][2]

Epoxidation: Reaction with m-CPBA yields the epoxide, opening routes to chiral amino-

alcohols.[1][2]

The Aryl Chloride (Aromatic Functionalization)
The C-Cl bond is deactivated by the electron-withdrawing fluorine (inductive effect) but remains

accessible via modern Palladium catalysis.[1][2]

Buchwald-Hartwig Amination: Using bulky phosphine ligands (e.g., BrettPhos or RuPhos),

the chlorine can be displaced by amines to form aniline derivatives.[1][2]

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids using Pd(OAc)₂/SPhos allows the

construction of biaryl scaffolds.[1][2]

Visualization: Orthogonal Reactivity Map
The following diagram illustrates the sequential functionalization logic.
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Reactivity Zones

1-Bromo-3-chloro-5-fluorobenzene 3-(3-Chloro-5-fluorophenyl)-1-propene
(Target Molecule)

Selective Allylation
(Kumada: AllylMgBr, Pd cat.)

Cyclic Ether/Indene
(via RCM)

Grubbs II
(Olefin Metathesis)

Primary Alcohol
(via Hydroboration)

1. 9-BBN
2. H2O2/NaOH

Biaryl Scaffold
(via Suzuki Coupling)

Ar-B(OH)2
Pd(OAc)2/SPhos
(Activates C-Cl)

Substituted Aniline
(via Buchwald-Hartwig)

R-NH2
Pd/RuPhos

(Activates C-Cl)

Green: Formation | Blue: Allyl Rxn | Red: Aryl-Cl Rxn

Click to download full resolution via product page

Caption: Divergent synthesis map showing the formation of the core scaffold and its

subsequent "Left/Right" functionalization pathways.

Applications in Medicinal Chemistry
Bioisosterism & Metabolic Stability
In drug design, the 3-Chloro-5-fluoro motif is a specific tactical choice:

Metabolic Blocking: The C-F bond (Bond Dissociation Energy ~116 kcal/mol) at the 5-

position blocks CYP450-mediated aromatic hydroxylation, a common metabolic clearance

pathway.[1][2]

Lipophilicity Tuning: The chlorine atom increases lipophilicity (

value ~0.71), improving membrane permeability.[1][2] The fluorine atom exerts a strong
electron-withdrawing effect, lowering the pKa of any proximal phenols or anilines synthesized
from this scaffold.[1][2]

Fragment-Based Drug Discovery (FBDD)
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This molecule serves as a "linker fragment."[1][2] The propyl chain provides a flexible tether (3

carbons) often used to connect a pharmacophore (attached via the aryl ring) to a solubilizing

group or E3 ligase ligand (attached via the allyl terminus).[1][2]

Safety & Handling Guidelines
Signal Word: WARNING

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.[1][2][3]

Skin Irritation H315 Causes skin irritation.[1][2][3]

Eye Irritation H319
Causes serious eye irritation.

[1][2][3]

STOT-SE H335
May cause respiratory

irritation.[1][2][3]

Handling Protocols:

Storage: Store at 2–8°C under an inert atmosphere (Argon). The allyl group is susceptible to

slow auto-oxidation if exposed to air/light.[1][2]

Stabilization: Commercial preparations may contain small amounts of phenolic stabilizers

(e.g., BHT) to prevent polymerization.[1][2]
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Hermann, G. N., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides."[1]

[2] Angewandte Chemie International Edition, 2012.[1][2] (General reference for C-Cl

activation protocols cited in Section 4.2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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